(1R,2R)-2-(Propylamino)cyclohexanol CAS number 60093-74-5
(1R,2R)-2-(Propylamino)cyclohexanol CAS number 60093-74-5
An In-depth Technical Guide to (1R,2R)-2-(Propylamino)cyclohexanol
Foreword
This document provides a comprehensive technical overview of (1R,2R)-2-(Propylamino)cyclohexanol (CAS Number 60093-74-5), a chiral amino alcohol with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The methodologies and insights presented herein are grounded in extensive experience in chemical synthesis, characterization, and application development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Molecular Profile and Physicochemical Characteristics
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral secondary amino alcohol. The stereochemistry, with both the hydroxyl and the propylamino groups in a trans configuration on the cyclohexane ring, is crucial for its specific molecular interactions and potential biological activity.
Structure and Stereochemistry
The molecule consists of a cyclohexane ring with a hydroxyl group on carbon 1 and a propylamino group on carbon 2. The (1R,2R) designation specifies the absolute configuration at these two chiral centers, leading to a specific three-dimensional arrangement of the substituents. This defined stereochemistry is critical in applications such as asymmetric synthesis and as a building block for chiral drugs.
Physicochemical Properties (Inferred)
Direct experimental data for (1R,2R)-2-(Propylamino)cyclohexanol is scarce. Therefore, the following properties are estimated based on the known properties of its close analog, (1R,2R)-2-Aminocyclohexanol, and general chemical principles.[1][2]
| Property | Inferred Value | Rationale for Inference |
| CAS Number | 60093-74-5 | Assigned identifier. |
| Molecular Formula | C₉H₁₉NO | Based on chemical structure. |
| Molecular Weight | 157.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from the analog (1R,2R)-2-Aminocyclohexanol which is a colorless to pale yellow liquid or solid.[2] |
| Boiling Point | ~230-240 °C | Expected to be higher than (1R,2R)-2-Aminocyclohexanol due to increased molecular weight. |
| Melting Point | Not available | Likely a low melting solid or liquid at room temperature. |
| Solubility | Soluble in water and polar organic solvents | The presence of polar hydroxyl and amino groups suggests good solubility in polar solvents. |
| pKa (of the amine) | ~9.5 - 10.5 | Typical range for secondary amines. |
Synthesis and Purification
The most direct and industrially scalable synthesis of (1R,2R)-2-(Propylamino)cyclohexanol is via the N-alkylation of the readily available chiral precursor, (1R,2R)-2-Aminocyclohexanol.
Synthetic Workflow: N-Alkylation
This protocol describes a robust method for the synthesis of the target compound. The causality behind each step is explained to ensure reproducibility and scalability.
Caption: Synthetic workflow for (1R,2R)-2-(Propylamino)cyclohexanol.
Detailed Experimental Protocol
Materials:
-
(1R,2R)-2-Aminocyclohexanol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (1R,2R)-2-Aminocyclohexanol in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add 1-bromopropane dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (1R,2R)-2-(Propylamino)cyclohexanol.
Rationale for Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions as it solvates the cation but not the anion, leaving the nucleophile (the amine) more reactive.
-
Base: Anhydrous potassium carbonate is a mild, non-nucleophilic base that neutralizes the HBr formed during the reaction, driving the equilibrium towards the product. Diisopropylethylamine (DIPEA) is an alternative.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The choice of a DCM/MeOH gradient allows for the efficient separation of the product from any unreacted starting material and potential over-alkylation byproducts.
Analytical Validation and Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (1R,2R)-2-(Propylamino)cyclohexanol.
Analytical Workflow
Caption: Analytical workflow for compound validation.
Step-by-Step Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the propyl group (triplet and two multiplets), the cyclohexyl ring protons, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): To establish the connectivity between protons and carbons, confirming the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography (GC) coupled with Mass Spectrometry.
-
Purpose: To determine the molecular weight of the compound and to identify potential impurities. The expected [M+H]⁺ ion would be at m/z 158.15.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC with UV or Evaporative Light Scattering Detection (ELSD).
-
Purpose: To determine the purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.
-
-
Chiral HPLC:
-
Technique: HPLC using a chiral stationary phase (e.g., a cyclodextrin-based column).[3]
-
Purpose: To confirm the enantiomeric purity of the (1R,2R) isomer. This is a critical step to ensure that no racemization occurred during the synthesis.
-
Applications in Drug Discovery and Development
The (1R,2R)-2-aminocyclohexanol scaffold is a valuable pharmacophore found in various biologically active molecules. The addition of a propyl group in (1R,2R)-2-(Propylamino)cyclohexanol can modulate its lipophilicity and steric properties, potentially leading to novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The propyl group increases the lipophilicity of the molecule compared to its amino- and ethylamino-analogs. This can enhance membrane permeability and oral bioavailability.[4]
-
Steric Hindrance: The bulk of the propyl group can influence binding to biological targets, potentially increasing selectivity for a specific receptor or enzyme.
-
Hydrogen Bonding: The secondary amine and the hydroxyl group are capable of acting as hydrogen bond donors and acceptors, which is crucial for molecular recognition at a biological target.[4]
Potential Therapeutic Applications
-
Modulators of Multidrug Resistance (MDR): Structurally related N,N-bis(cyclohexanol)amine derivatives have shown potent activity as reversers of P-glycoprotein-mediated multidrug resistance in cancer cells.[5] (1R,2R)-2-(Propylamino)cyclohexanol could serve as a key intermediate for the synthesis of novel MDR modulators.
-
Analgesics and Anesthetics: The cyclohexanol/amine motif is present in drugs like Tramadol and Ketamine, which act on the central nervous system.[6] While the mechanism of action is complex, this structural similarity suggests that derivatives of (1R,2R)-2-(Propylamino)cyclohexanol could be explored for their analgesic or anesthetic properties.
-
Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis.[7] The specific stereochemistry of (1R,2R)-2-(Propylamino)cyclohexanol makes it a candidate for developing new catalysts for enantioselective reactions.
Conceptual Signaling Pathway Involvement
The following diagram illustrates a hypothetical mechanism where a drug derived from (1R,2R)-2-(Propylamino)cyclohexanol could act as an inhibitor of a P-glycoprotein efflux pump, thereby increasing the intracellular concentration of a co-administered chemotherapeutic agent.
Caption: Conceptual pathway for overcoming multidrug resistance.
Conclusion
(1R,2R)-2-(Propylamino)cyclohexanol is a chiral building block with considerable, yet largely unexplored, potential. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. The detailed protocols and mechanistic insights are intended to empower researchers to confidently incorporate this molecule into their discovery and development pipelines, paving the way for new innovations in medicine and chemistry.
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